2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities .
Pharmacokinetics
The compound’s molecular weight is 13512 , which might influence its bioavailability.
Result of Action
Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Action Environment
The compound’s synthesis has been achieved under microwave conditions , suggesting that certain environmental conditions might influence its synthesis.
Biochemical Analysis
Biochemical Properties
Triazolopyridines, including 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes .
Cellular Effects
Triazolopyridines have been reported to exhibit a range of effects on cells, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly reported in the literature. Triazolopyridines are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not explicitly reported in the literature. Triazolopyridines have been studied for their pharmacological effects in various animal models .
Preparation Methods
The synthesis of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the one-pot synthesis of pyrido[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyridines through a tandem reaction mechanism .
Chemical Reactions Analysis
2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents . It also exhibits potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase . In addition, this compound has applications in material science, where it is used in the synthesis of advanced materials with unique properties .
Comparison with Similar Compounds
2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is similar to other triazolopyridine compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4-triazolo[1,5-a]pyridine . its unique structure, which includes a prop-2-en-1-yl group, distinguishes it from these compounds and contributes to its distinct biological activities. Other similar compounds include 1,2,4-triazolo[4,3-a]pyrazine derivatives, which also exhibit significant pharmacological properties .
Properties
IUPAC Name |
2-prop-2-enyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-6-12-9(13)11-7-4-3-5-8(11)10-12/h2-5,7H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPZQAKGXTYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598245-53-4 |
Source
|
Record name | 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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